molecular formula C11H14FN B13049178 (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Cat. No.: B13049178
M. Wt: 179.23 g/mol
InChI Key: QCKZFGNGDJYZRO-LLVKDONJSA-N
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Description

®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and cyclopropylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 5-fluoro-2-methylbenzaldehyde with cyclopropylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine in high purity.

Industrial Production Methods

Industrial production methods for ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-cyclopropyl(5-fluoro-2-methylphenyl)ethanamine
  • ®-cyclopropyl(5-fluoro-2-methylphenyl)propanamine
  • ®-cyclopropyl(5-fluoro-2-methylphenyl)butanamine

Uniqueness

®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(R)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C11H14FN/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3/t11-/m1/s1

InChI Key

QCKZFGNGDJYZRO-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C2CC2)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2CC2)N

Origin of Product

United States

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